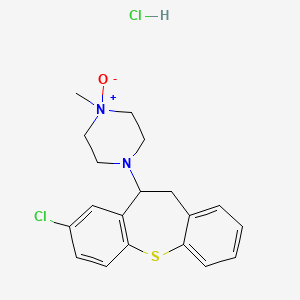
Octoclothepin N-oxide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octoclothepin N-oxide hydrochloride is a derivative of octoclothepin, an antipsychotic compound belonging to the tricyclic group. It was originally developed for the treatment of schizophrenic psychosis and has been studied for its pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-oxides, including octoclothepin N-oxide hydrochloride, typically involves the oxidation of tertiary amines. Common oxidizing agents include hydrogen peroxide, peracids, and sodium perborate. For instance, sodium percarbonate in the presence of rhenium-based catalysts can efficiently oxidize tertiary nitrogen compounds to N-oxides under mild conditions . The resulting N-oxide can be converted to its hydrochloride form for increased stability .
Industrial Production Methods
Industrial production of N-oxides often employs continuous flow processes for efficiency and safety. For example, the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol has been shown to produce N-oxides in high yields . This method is advantageous due to its greener and more efficient nature compared to traditional batch reactors.
化学反应分析
Types of Reactions
Octoclothepin N-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of tertiary amines to N-oxides.
Reduction: Reduction of N-oxides back to tertiary amines, often catalyzed by liver microsomes in the presence of NADPH.
Substitution: N-oxides can participate in substitution reactions, where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, sodium perborate.
Reduction: NADPH, liver microsomes, anaerobic conditions.
Major Products
Oxidation: N-oxides.
Reduction: Tertiary amines (e.g., octoclothepin).
科学研究应用
Octoclothepin N-oxide hydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of N-oxides.
Industry: Utilized in the development of new pharmaceuticals and as a reagent in organic synthesis.
作用机制
The mechanism of action of octoclothepin N-oxide hydrochloride involves its reduction to octoclothepin by liver microsomes. This reduction is facilitated by NADPH and is inhibited by carbon monoxide and oxygen . The compound acts as an antagonist at various dopamine and serotonin receptors, contributing to its antipsychotic effects .
相似化合物的比较
Similar Compounds
Clorotepine: Another antipsychotic of the tricyclic group with similar pharmacological properties.
Perathiepin: A related compound used as a basis for developing pharmacophores for dopamine receptor antagonists.
Uniqueness
Octoclothepin N-oxide hydrochloride is unique due to its N-oxide functionality, which imparts distinct chemical and biological properties. This functionality enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
32860-01-8 |
|---|---|
分子式 |
C19H22Cl2N2OS |
分子量 |
397.4 g/mol |
IUPAC 名称 |
4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-1-methyl-1-oxidopiperazin-1-ium;hydrochloride |
InChI |
InChI=1S/C19H21ClN2OS.ClH/c1-22(23)10-8-21(9-11-22)17-12-14-4-2-3-5-18(14)24-19-7-6-15(20)13-16(17)19;/h2-7,13,17H,8-12H2,1H3;1H |
InChI 键 |
BDKCFOARQOUQDQ-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


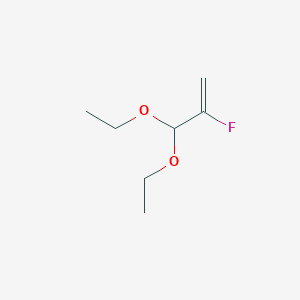
![2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene](/img/structure/B14684163.png)
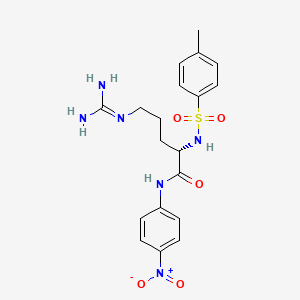
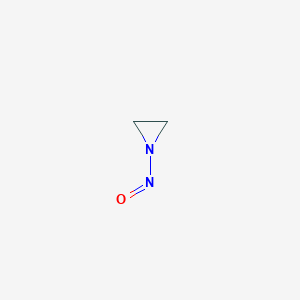
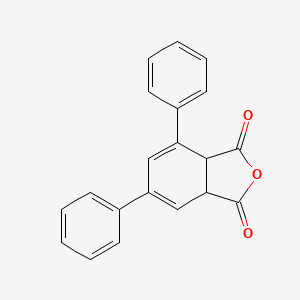
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
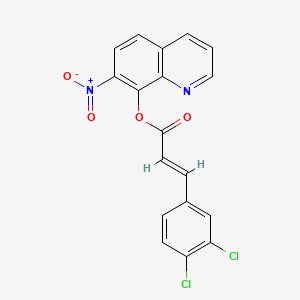
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
![1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene]](/img/structure/B14684207.png)
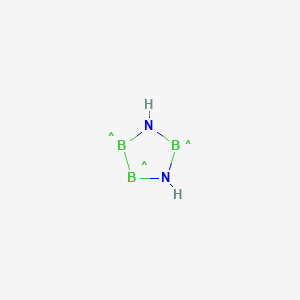
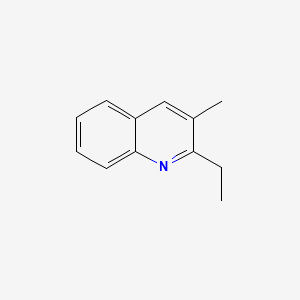
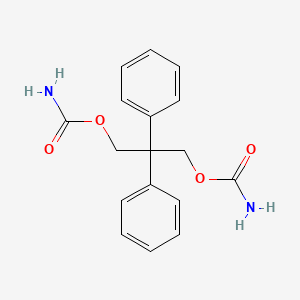
![2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide](/img/structure/B14684223.png)
![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)
